molecular formula C16H11ClN2S B5715144 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

Cat. No. B5715144
M. Wt: 298.8 g/mol
InChI Key: NLEQCCUTMXYPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole (MeIQ) is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). PAHs are ubiquitous environmental pollutants that are formed during the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco. MeIQ is a potent mutagen and carcinogen that has been shown to induce tumors in experimental animals.

Mechanism of Action

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA. The resulting DNA adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to induce tumors in various organs, including the liver, lung, and colon, in experimental animals. It has also been shown to cause DNA damage and mutations in human cells. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been implicated in the development of human cancers, such as colorectal and breast cancers. In addition, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to affect various physiological processes, such as immune function, lipid metabolism, and glucose homeostasis.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a widely used model compound for investigating the mechanisms of PAH-induced genotoxicity. It is relatively easy to synthesize and purify, and it has a well-characterized mutagenic and carcinogenic profile. However, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has some limitations for lab experiments. It is highly reactive and can form adducts with proteins and other biomolecules, which can complicate the interpretation of results. In addition, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has a low solubility in aqueous solutions, which can limit its use in some assays.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole. One area of interest is the development of more sensitive and specific assays for detecting 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole-induced DNA adducts and mutations. Another area of interest is the identification of genetic and environmental factors that modulate the carcinogenic effects of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole. Additionally, there is a need for more studies on the physiological effects of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole and its metabolites, particularly in relation to metabolic diseases and immune function. Finally, there is a need for more research on the sources and exposure routes of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole in the environment and in human populations.

Synthesis Methods

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can be synthesized by the condensation of 4-chloroaniline with 2-mercaptobenzothiazole followed by cyclization with formaldehyde. The reaction is typically carried out in the presence of a catalyst, such as zinc chloride or acetic acid, under reflux conditions. The resulting 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is purified by recrystallization or column chromatography.

Scientific Research Applications

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to investigate the mechanisms of PAH-induced DNA damage and mutagenesis. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to induce a variety of DNA lesions, including adducts, crosslinks, and strand breaks. It has also been shown to cause mutations in bacterial and mammalian cells. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is used in many in vitro and in vivo assays to assess the genotoxicity of chemicals and environmental pollutants.

properties

IUPAC Name

2-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQCCUTMXYPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole

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